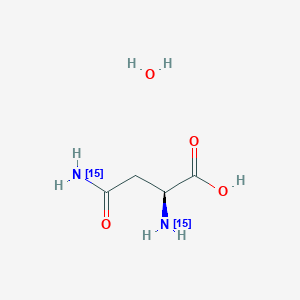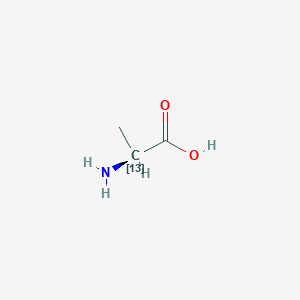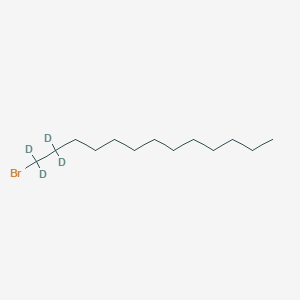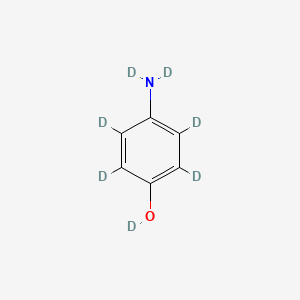
(2R,5R)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one
Übersicht
Beschreibung
The compound "(2R,5R)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one" is a member of the imidazolidinone family, which is known for its diverse pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of arylidene-imidazolone derivatives, to which it belongs, has been recognized for its significance in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazolidin-4-one derivatives can be achieved through multicomponent reactions, as demonstrated in the one-pot synthesis approach from l-amino acid methyl esters, iso-, isothio-, or isoselenocyanates, and α-bromoketones . This method could potentially be adapted for the synthesis of "(2R,5R)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one" by choosing appropriate starting materials and conditions that would favor the formation of the desired stereochemistry and substitution pattern.
Molecular Structure Analysis
The molecular structure of imidazolidin-4-one derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, providing insights into their conformational preferences and the influence of substituents on the overall geometry . Such structural analyses are essential for understanding the relationship between the structure of these compounds and their pharmacological effects.
Chemical Reactions Analysis
Imidazolidin-4-one derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with biological targets or their transformation under physiological conditions. The synthesis protocols mentioned in the papers suggest that these compounds can be further functionalized or participate in cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidin-4-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their pharmacokinetics and pharmacodynamics. The antimicrobial activity of some thiazolidin-4-one derivatives, which share structural similarities with imidazolidin-4-ones, indicates that these compounds can interact effectively with biological targets, suggesting potential for the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Novel N-benzyl aplysinopsin analogs of this compound have shown potential as anticancer agents. Certain analogs exhibit potent growth inhibition against melanoma and ovarian cancer cells, suggesting their usefulness as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Synthesis and Chemical Properties
- The compound's derivatives have been synthesized and studied for their physicochemical properties. This research contributes to understanding the compound's chemical behavior and potential applications in drug design (Brandão et al., 2004).
Anti-Leishmanial Activity
- Derivatives of this compound have been evaluated as potential antileishmanial agents. Some of these derivatives showed significant activity against Leishmania species, making them promising candidates for treating leishmaniasis (Robert et al., 2003).
Anti-Alzheimer's Applications
- N-benzylated derivatives have been synthesized and evaluated for anti-Alzheimer's activity. Some compounds showed excellent anti-Alzheimer's profile, indicating their potential in managing Alzheimer's disease (Gupta et al., 2020).
Antibacterial and Antifungal Activities
- Some derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ammar et al., 2016).
Potential in Hypertension Treatment
- Certain derivatives have been studied as nonpeptide angiotensin II receptor antagonists, suggesting their use in hypertension treatment (Keenan et al., 1993).
Anti-inflammatory and Analgesic Activity
- Research on derivatives of this compound indicates potential anti-inflammatory and analgesic activity, which could be beneficial in pain management (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).
Synthesis and Drug Design
- Studies have focused on the synthesis of novel functionalized hydantoin derivatives from this compound, contributing to drug design and development (Kamila, Ankati, & Biehl, 2011).
Eigenschaften
IUPAC Name |
(2R,5R)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-14(20-11)15-17-13(16(19)18(15)2)10-12-6-4-3-5-7-12/h3-9,13,15,17H,10H2,1-2H3/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIMPHPFMHVWBZ-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2N[C@@H](C(=O)N2C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584823 | |
| Record name | (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877303-84-9 | |
| Record name | (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 877303-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)





